molecular formula C24H27O3P B3051339 Tris(2,4-dimethylphenyl) phosphite CAS No. 33073-05-1

Tris(2,4-dimethylphenyl) phosphite

Cat. No.: B3051339
CAS No.: 33073-05-1
M. Wt: 394.4 g/mol
InChI Key: HABWCPIKWOZMSN-UHFFFAOYSA-N
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Description

Tris(2,4-dimethylphenyl) phosphite is an organophosphorus compound with the molecular formula C24H27O3P. It is a phosphite ester derived from 2,4-dimethylphenol and phosphorus trichloride. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2,4-dimethylphenyl) phosphite can be synthesized through the reaction of 2,4-dimethylphenol with phosphorus trichloride. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors. This method allows for efficient production with high yields and reduced reaction times. The use of continuous flow reactors also minimizes the formation of byproducts and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Tris(2,4-dimethylphenyl) phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tris(2,4-dimethylphenyl) phosphate.

    Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is tris(2,4-dimethylphenyl) phosphate.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Tris(2,4-dimethylphenyl) phosphite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(2,4-dimethylphenyl) phosphite involves its ability to donate electrons and reduce other compounds. In biochemical applications, it reduces disulfide bonds in proteins, leading to the formation of thiol groups. This reduction process is crucial in maintaining the structural integrity and function of proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2,4-dimethylphenyl) phosphite is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a reducing agent and its stability under various conditions make it particularly valuable in both research and industrial applications.

Properties

IUPAC Name

tris(2,4-dimethylphenyl) phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O3P/c1-16-7-10-22(19(4)13-16)25-28(26-23-11-8-17(2)14-20(23)5)27-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABWCPIKWOZMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186724
Record name Tris(2,4-dimethylphenyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33073-05-1
Record name Tris(2,4-dimethylphenyl) phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033073051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2,4-dimethylphenyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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